Home > Products > Screening Compounds P128943 > 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione -

5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-4571843
CAS Number:
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione family, a class of heterocyclic compounds characterized by a pyrimidine ring fused to a pyridine ring. These compounds are of significant interest in organic chemistry and medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. [, ] While specific details about the source and classification of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not available in the provided literature, its structural similarity to other pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones suggests potential applications in various fields.

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

    Compound Description: This class of compounds shares the pyrimidine-2,4(1H,3H)-dione core with the target compound. Several derivatives within this class are explored for their biological activity, particularly as inhibitors of d-dopachrome tautomerase (d-DT or MIF2) [, , , , ] and the human luteinizing hormone-releasing hormone (LHRH) receptor []. Notably, some thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives exhibit antiproliferative activity in non-small cell lung cancer cells and demonstrate triglyceride-lowering effects in cellular and animal models of obesity [, ].

6-(Cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)

    Compound Description: CDP, along with its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes, exhibits notable antitumor activity against human chronic myeloid leukemia (K562) cells and human T lymphocyte carcinoma (Jurkat) cells [].

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

    Compound Description: This class encompasses various derivatives sharing the same core structure as 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These derivatives are investigated for diverse applications, including their use as herbicides, particularly as protoporphyrinogen oxidase (PPO) inhibitors [, , ]. Specific derivatives demonstrate potent antileishmanial and antitubercular activities, suggesting potential therapeutic applications against infectious diseases [].

3-Methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound exhibits a distinct crystal structure characterized by pi-stacked bilayers formed through N-H⋯O, C-H⋯O, and C-H⋯pi hydrogen bonds [].

Overview

5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure that incorporates both pyridine and pyrimidine rings, which are known for their biological activity. The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an anti-inflammatory and anticancer agent.

Source and Classification

This compound is classified under the category of pyrido[2,3-d]pyrimidines, which are derivatives of pyrimidine featuring a fused pyridine ring. The synthesis and characterization of various derivatives of this compound have been reported in scientific literature, highlighting its potential therapeutic applications. The compound's structural formula can be represented as C12H10N4O2, with specific functional groups contributing to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  1. Condensation Reactions: The initial step often involves the condensation of 6-aminouracil derivatives with appropriate aldehydes or ketones to form the pyrido[2,3-d]pyrimidine core.
  2. Cyclization: Subsequent cyclization reactions can occur under acidic or basic conditions to form the final bicyclic structure.
  3. Purification: The synthesized compounds are usually purified through recrystallization or chromatography techniques to obtain the desired purity.

For example, a synthesis procedure reported involves refluxing 6-aminouracil with chalcones in ethanol, followed by isolation and purification of the product through recrystallization from solvents like ethanol or methanol .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. Key structural characteristics include:

  • Molecular Formula: C12H10N4O2
  • Molecular Weight: Approximately 230.24 g/mol
  • Key Functional Groups: Two carbonyl groups (C=O) at positions 2 and 4 of the pyrimidine ring.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the compound's structure. For instance, NMR spectra typically reveal distinct chemical shifts corresponding to protons on the aromatic rings and nitrogen atoms .

Chemical Reactions Analysis

Reactions and Technical Details

5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions that modify its structure for potential therapeutic applications:

  1. Substitution Reactions: The presence of nitrogen atoms in the structure allows for electrophilic substitution reactions.
  2. Reduction Reactions: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.
  3. Reactivity with Electrophiles: The compound can react with electrophiles due to the nucleophilic nature of the nitrogen atoms in the pyridine ring.

These reactions have been explored in studies aimed at developing new derivatives with enhanced biological activity .

Mechanism of Action

Process and Data

The mechanism of action for 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves interaction with biological targets such as enzymes or receptors. For instance:

  • Inhibition of Cyclooxygenase Enzymes: Some derivatives have shown potential as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways.
  • Anticancer Activity: Research indicates that certain derivatives may inhibit cancer cell proliferation by interfering with specific signaling pathways related to cell growth and apoptosis.

Data from in vitro studies demonstrate significant activity against cancer cell lines and inflammation models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:

  • Appearance: Typically appears as a white to pale yellow solid.
  • Melting Point: Reported melting points range from 143 °C to 385 °C depending on substitution patterns.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol.

Chemical properties include stability under standard laboratory conditions but may vary based on substituents attached to the core structure .

Applications

Scientific Uses

5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are being investigated for anti-inflammatory and anticancer properties.
  2. Biochemical Research: Used in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
  3. Drug Design: Serves as a scaffold for designing new compounds targeting specific biological activities.

The ongoing research into this compound highlights its potential as a lead structure for developing novel therapeutic agents .

Introduction to Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives in Drug Design

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold represents a privileged heterocyclic system in medicinal chemistry due to its unique structural and electronic properties that facilitate targeted molecular interactions. This bicyclic framework consists of a pyrimidine-dione ring (uracil-like) fused with a pyridine ring, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets. The specific derivative 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione incorporates a phenyl substituent at the C5 position, significantly enhancing its pharmacological potential through strategic steric and electronic modulation [3] [6].

Key Structural and Pharmacophoric Features:

  • Hydrogen Bonding Capacity: The uracil-like 2,4-dione moiety provides critical hydrogen bond donor-acceptor pairs (N1-H, C2=O, N3-H, C4=O) that mimic nucleotide bases, enabling interactions with enzyme active sites. This facilitates binding to purine-binding pockets in kinases and other ATP-dependent enzymes [6] [8].
  • Aromatic Stacking Surface: The fused pyridine ring extends the conjugated system, enhancing π-π stacking interactions with tyrosine or phenylalanine residues in hydrophobic enzyme pockets.
  • C5-Phenyl Group: This substituent occupies a hydrophobic region adjacent to the ATP-binding cleft in kinases, with its orientation and electron density modulating selectivity and potency. Ortho-methoxy or meta-hydroxy substitutions on this phenyl ring have been shown to improve inhibitory activity against EGFR by forming additional hydrogen bonds [8].
  • Tautomerization Potential: The dione system exhibits keto-enol tautomerism, allowing adaptability to diverse binding environments, which is crucial for inhibiting mutant enzyme forms like EGFRT790M [8].

Table 1: Structure-Activity Relationships of C5 Substituents in Pyrido[2,3-d]pyrimidine-2,4-diones

C5 SubstituentBiological TargetKey InteractionIC₅₀/Activity Enhancement
PhenylEGFRWTHydrophobic pocket occupancy0.099 µM (Compound 8a) [8]
3-OH-PhenylEGFRT790MH-bond with Lys7450.123 µM [8]
2-OMe-PhenylhCA I/IIHydrophobic interaction with Val121/Val1436.79 µM (hCA I) [1]
3-CN-PhenylBTKDipole alignment with Thr4740.8 nM [4]

Molecular Docking Insights: Computational studies reveal that 5-phenyl derivatives anchor within kinase ATP-binding sites through:

  • Bidentate hydrogen bonds between C2=O/N3-H and hinge region residues (e.g., Met793 in EGFR).
  • The C5-phenyl ring inserted into a hydrophobic cleft formed by Leu718, Val726, and Ala743 (EGFR) or equivalent residues in other kinases [8].
  • Ortho/meta-substitutions projecting toward solvent-exposed regions, minimizing steric clash while allowing derivatization for solubility optimization [5] [6].

Synthetic Versatility: The C5 position is synthetically accessible via:

  • Aldol condensations between pyrido[2,3-d]pyrimidine-diones and benzaldehydes [1].
  • Suzuki-Miyaura coupling on 5-halogenated precursors [5].This flexibility enables rapid diversification for structure-activity relationship (SAR) exploration and ADME optimization [5] [6].

Historical Context and Evolution of Pyrido[2,3-d]pyrimidine-Based Therapeutics

Pyrido[2,3-d]pyrimidine derivatives emerged as bioisosteres of folate and purines in the 1980s, with early research focused on dihydrofolate reductase (DHFR) inhibition. Their evolution parallels advances in targeted cancer therapy, transitioning from broad antifolates to precision kinase inhibitors [1] [6] [8].

Key Historical Milestones:1. First-Generation Antifolates (1980s–1990s):- Piritrexim (Fig 1A), a lipophilic DHFR inhibitor, demonstrated efficacy against Pneumocystis carinii and solid tumors but faced limitations due to toxicity from poor selectivity. Its design incorporated 2,4-diamino substitutions and a 5-(2,5-dimethoxybenzyl) group to enhance membrane permeability [6].- Synthesis Innovation: Early routes involved condensation of 2,4,6-triaminopyrimidine with ethyl 2-oxo-4-arylbut-3-enoates, establishing the core scaffold [6].

  • Kinase Inhibitor Era (2000s–Present):
  • The discovery of EGFR's role in oncology spurred redesign of pyrido[2,3-d]pyrimidines as kinase-targeted agents. Removal of the 2,4-diamino groups and restoration of the dione motif reduced off-target effects while retaining ATP-competitive binding [8].
  • Second-Generation Derivatives: Incorporation of Michael acceptors (e.g., acrylamides) at C6 enabled covalent binding to Cys797 in EGFR, addressing T790M resistance (e.g., compound 8a, Table 1) [8].
  • Third-Generation Specificity: 5-Aryl substitutions with meta-electron-withdrawing groups (CN, CF₃) improved selectivity for mutant EGFR over wild-type, reducing adverse effects [8] [4].

Table 2: Evolution of Key Pyrido[2,3-d]pyrimidine-2,4-dione Therapeutics

EraPrototype CompoundPrimary TargetClinical/Preclinical ImpactStructural Advance
1980s–1990sPiritreximDHFRAntitumor/antiparasitic activity; toxicity limitations2,4-Diamino-5-benzyl [6]
Early 2000sPD-173955 (Parke-Davis)BCR-ABL, SRCBroad-spectrum kinase inhibition; preclinical efficacy5-Phenyl-6-anilinocarbonyl [6]
2010sCompound 8a (EGFRT790M inhibitor)Mutant EGFRIC₅₀ 0.123 µM; caspase-3 induction in PC-3 cells [8]5-(3-OH-Phenyl)-6-acrylamide
2020sBTK Inhibitors (e.g., compound 17)Bruton’s tyrosine kinaseIC₅₀ 0.8 nM; 99-fold EGFR selectivity [4]5-(3-CN-Phenyl)-thieno fusion

Synthetic Methodology Evolution:

  • Early Routes: Relied on Vilsmeier-Haack formylation of indoles followed by chalcone formation (e.g., [1]), limiting C5 diversity.
  • Modern Catalytic Approaches:
  • Palladium-catalyzed C-C coupling (Suzuki, Sonogashira) at C5/C6 positions [5] [6].
  • Microwave-assisted cyclocondensations reducing reaction times from hours to minutes (e.g., 30-minute synthesis of pyrido[2,3-d]pyrimidin-4-ones) [8].
  • Regioselective functionalization using protecting-group-free strategies, enhancing atom economy [5].

Current Trajectory: Research is pivoting toward:

  • Bifunctional Molecules: Hybridization with HDAC inhibitors or immunomodulators (e.g., 5-[(1H-benzo[d]imidazol-2-yl)thio]methyl derivatives) to overcome resistance [6].
  • PROTAC Integration: Using the C5-phenyl group as an E3 ligase-recruiting warhead (e.g., via pomalidomide conjugation) for targeted protein degradation [8].
  • Allosteric Modulation: Substituent engineering to access cryptic kinase pockets (e.g., "back pocket" in BTK) using extended C5 aryl groups [4] [6].

The trajectory of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives exemplifies rational drug design—from serendipitous antifolate activity to targeted, covalent kinase modulators—validating its enduring relevance in medicinal chemistry [6] [8].

Properties

Product Name

5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C13H9N3O2/c17-12-10-9(8-4-2-1-3-5-8)6-7-14-11(10)15-13(18)16-12/h1-7H,(H2,14,15,16,17,18)

InChI Key

ONJILXCRGNTKCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.